-APBA HCl is a popular reagent in Suzuki-Miyaura coupling reactions [1]. This powerful tool in organic synthesis allows the formation of carbon-carbon (C-C) bonds between an aryl or vinyl halide and the boronic acid. The reaction utilizes a palladium catalyst to achieve efficient and selective coupling. The presence of the amine group (-NH2) in 3-APBA HCl doesn't interfere with the Suzuki-Miyaura coupling, making it a valuable building block for various organic molecules [1].
[1] (3-Aminophenyl)boronic acid 98% 85006-23-1 Sigma-Aldrich:
-APBA HCl also finds use in the synthesis of boronate-functionalized materials [1]. The boronic acid group (B(OH)2) can be further modified to create boronate esters, which can then be incorporated into polymers. These boronate-functionalized polymers exhibit unique properties and have potential applications in areas like organic electronics and drug delivery systems [1].
Here are some additional research areas exploring the potential of 3-APBA HCl:
[2] 3-Aminophenylboronic acid 30418-59-8 Sigma-Aldrich:
3-Aminophenylboronic acid hydrochloride is an organoboron compound characterized by the presence of both an amino group and a boronic acid functional group. Its molecular formula is C₆H₉BClNO₂, and it has a molecular weight of approximately 173.41 g/mol. The compound appears as a crystalline powder, typically off-white to grey in color, and has a melting point exceeding 300 °C . It is soluble in water and commonly used in various organic synthesis applications.
The mechanism of action of 3-APBA HCl depends on the specific application. Here are two key mechanisms:
The boronic acid group in 3-APBA HCl acts as a Lewis acid, forming reversible covalent bonds with cis-diols present in saccharides and other biomolecules. This binding event disrupts the electronic configuration of the molecule, leading to changes in fluorescence properties in sensor applications [].
In this reaction, the empty p-orbital in the boron atom of 3-APBA HCl accepts electrons from a nucleophile generated from the aryl or vinyl halide. This activates the molecule for coupling with the other reaction partner facilitated by the palladium catalyst.
While detailed safety data is limited, it's generally recommended to handle 3-APBA HCl with standard laboratory precautions due to its potential:
Research indicates that 3-Aminophenylboronic acid hydrochloride exhibits notable biological activities:
The synthesis of 3-Aminophenylboronic acid hydrochloride can be achieved through various methods:
3-Aminophenylboronic acid hydrochloride has diverse applications across multiple fields:
Interaction studies have highlighted the compound's reactivity and potential biological interactions:
Several compounds share structural characteristics with 3-Aminophenylboronic acid hydrochloride. Below is a comparison highlighting its uniqueness:
Compound Name | Structure Features | Unique Properties |
---|---|---|
4-Aminophenylboronic Acid | Similar amine and boronic acid groups | Often used in different cross-coupling reactions |
Phenylboronic Acid | Boronic acid without amino substitution | Lacks biological activity associated with amines |
3-Hydroxyphenylboronic Acid | Hydroxy group instead of amino group | Exhibits different solubility and reactivity profiles |
3-Aminophenylboronic acid hydrochloride is unique due to its specific combination of amino and boronic functionalities, which enhance its biological activity and versatility in organic synthesis compared to similar compounds.
This comprehensive overview underscores the significance of 3-Aminophenylboronic acid hydrochloride within both chemical research and practical applications across various fields.